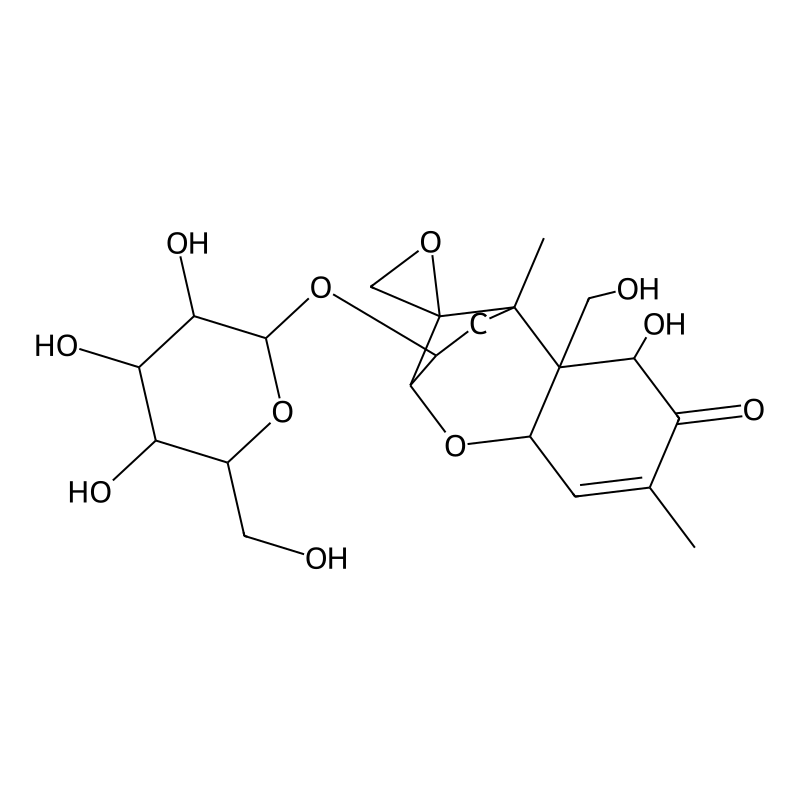

Deoxynivalenol 3-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Risk Assessment in Food Safety

Scientific Field: Food Toxicology

Application Summary: DON3G is a major type B trichothecene and a frequently occurring mycotoxin worldwide. Its bioavailability through food intake has become a safety management issue .

Methods of Application: A risk assessment was performed considering the bioavailability of glucoside conjugates.

Results: As a result of a risk assessment using deterministic and probabilistic methods, both the deoxynivalenol and nivalenol groups had safe levels of tolerable daily intake percentage (TDI%), not exceeding 100%. The TDI% for the nivalenol group was approximately 2–3 times higher than that for the deoxynivalenol group. Infants showed higher TDI% than adults for both toxin groups .

Biomonitoring in Human Volunteers

Scientific Field: Public Health and Bioanalysis

Application Summary: DON3G is used as a biomarker for the determination of dietary exposure to deoxynivalenol (DON). The renal excretion of these compounds, including their phase II metabolites, was analysed .

Methods of Application: A human intervention study was conducted with two mycotoxins, namely DON and DON3G. Twenty adult volunteers were restricted in consuming cereals and cereal-based foods for 4 days. At day 3, a single dose of 1 µg/kg body weight of DON or DON3G was orally administered to 16 volunteers; 4 volunteers served as control. All individual urine discharges were collected during 24 h after administration .

Results: Kinetic analysis revealed a complete recovery of the renal excretion of total DON (mainly DON and its glucuronides) within 24 h after administration of DON or DON3G .

Wheat Quality Assessment

Scientific Field: Food Science and Technology

Application Summary: DON3G is a mycotoxin affecting wheat quality. The formation of the “masked” mycotoxin deoxynivalenol-3-glucoside (D3G) results from a defense mechanism the plant uses for detoxification .

Methods of Application: The presence of DON3G in wheat is analyzed to assess the quality of the grain .

Results: The presence of DON3G in wheat indicates the presence of mycotoxins, which can affect the quality of the grain .

Chinese Steamed Bread Processing

Scientific Field: Food Processing

Application Summary: The behavior of D3G during Chinese steamed bread processing is studied .

Methods of Application: D3G contaminated wheat flour samples were prepared by spiking wheat flour, free of target mycotoxins, with a standard solution of D3G .

Results: The study helps in understanding how D3G behaves during the process of making Chinese steamed bread .

Animal Toxicokinetic Studies

Scientific Field: Veterinary Toxicology

Application Summary: The absolute oral bioavailability, the degree of hydrolysis, and the main toxicokinetic parameters of DON3G are determined in broiler chickens and pigs .

Methods of Application: A study was conducted to determine the bioavailability and toxicokinetics of DON3G in animals .

Results: The study provides valuable information on the bioavailability and toxicokinetics of DON3G in animals, which can be useful in assessing the risk of exposure to this mycotoxin .

Bread Production

Application Summary: The stability of DON during bread production, including bread enriched with wheat germ, is evaluated .

Methods of Application: A study was conducted using naturally contaminated ingredients to evaluate the possible difference between common bread and wheat germ-enriched bread on the stability of DON during bread production .

Results: The study provides insights into how DON behaves during the bread production process .

Beer Brewing

Scientific Field: Brewing Science

Application Summary: The occurrence of DON and its major conjugate, DON3G, in beer and some brewing intermediates is studied .

Methods of Application: A study was conducted to analyze the presence of DON and DON3G in beer and some brewing intermediates .

Results: The study provides valuable information on the presence of DON and DON3G in beer, which can be useful in assessing the quality of the beer .

Deoxynivalenol 3-glucoside is a conjugated form of deoxynivalenol, a mycotoxin produced by the Fusarium species of fungi, particularly Fusarium graminearum. This compound is formed when deoxynivalenol undergoes glycosylation, a process that involves the attachment of a glucose molecule to the deoxynivalenol structure. The presence of deoxynivalenol 3-glucoside in agricultural products is significant because it serves as a "masked" form of deoxynivalenol, potentially reducing the toxicity of the parent compound in certain contexts while still posing risks during digestion and food processing .

The mechanism of action of DON-3-Glucoside in the human body is still under investigation. While DON disrupts protein synthesis and has various negative health effects, the impact of DON-3-Glucoside is unclear [, ]. Some studies suggest it might have lower toxicity compared to DON due to its altered structure [, ].

Deoxynivalenol 3-glucoside can undergo hydrolysis during digestion, where it is converted back to deoxynivalenol. This reaction is facilitated by enzymes present in the gastrointestinal tract, particularly by gut microbiota, which can effectively break down this compound. Studies have shown that deoxynivalenol 3-glucoside is resistant to acidic conditions but can be hydrolyzed under alkaline conditions or through enzymatic action .

The biological activity of deoxynivalenol 3-glucoside is primarily linked to its potential toxicity. While it is generally considered less toxic than deoxynivalenol itself, it can still exert harmful effects on human health. Research indicates that upon ingestion, deoxynivalenol 3-glucoside can be metabolized into deoxynivalenol, which is known to cause various adverse health effects, including immunotoxicity and gastrointestinal disturbances . Furthermore, the compound's presence in food products raises concerns regarding food safety and regulatory standards .

The synthesis of deoxynivalenol 3-glucoside can be achieved through several methods:

- Königs-Knorr Method: This method involves the reaction of deoxynivalenol with a glucosyl donor in the presence of a catalyst such as silver carbonate in dichloromethane. The process typically requires careful control of pH and temperature to optimize yield and purity .

- Schmidt Method: This alternative glycosylation approach utilizes different reagents and conditions for the synthesis of glycosides, although specific details on its application to deoxynivalenol 3-glucoside are less documented compared to the Königs-Knorr method .

Deoxynivalenol 3-glucoside has several applications:

- Food Safety: Understanding its formation and degradation during food processing is crucial for assessing food safety risks associated with mycotoxin contamination.

- Agriculture: It serves as a marker for monitoring Fusarium infection in crops, aiding in breeding programs aimed at developing resistant plant varieties.

- Toxicology Research: It provides insights into mycotoxin metabolism and potential detoxification pathways within human and animal systems .

Research on interaction studies of deoxynivalenol 3-glucoside primarily focuses on its metabolic pathways and interactions with gut microbiota. Studies indicate that gut bacteria play a significant role in metabolizing this compound into its more toxic form, deoxynivalenol. The interaction between dietary components and gut microbiota may influence the degree of conversion and subsequent toxicity .

Deoxynivalenol 3-glucoside belongs to a broader class of glycosylated mycotoxins. Here are some similar compounds:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Deoxynivalenol | Mycotoxin | Highly toxic; causes severe health effects |

| Deoxynivalenol-15-acetate | Acetylated Mycotoxin | Less toxic than deoxynivalenol but still poses risks |

| Deoxynivalenol-3-acetate | Acetylated Mycotoxin | Similar to deoxynivalenol 3-glucoside but with an acetate group |

| Nivalenol | Mycotoxin | Related compound with different toxicological properties |

The uniqueness of deoxynivalenol 3-glucoside lies in its role as a "masked" mycotoxin that can reduce immediate toxicity while still posing risks upon metabolism back to its parent compound. Its formation from deoxynivalenol highlights the complex interactions between fungal metabolites and plant defenses, making it an important subject for further research in food safety and toxicology .